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molecular formula C10H11IO3 B3187392 Isopropyl 2-hydroxy-5-iodobenzoate CAS No. 15125-87-8

Isopropyl 2-hydroxy-5-iodobenzoate

Cat. No. B3187392
M. Wt: 306.1 g/mol
InChI Key: RBOQHPLFKLNTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05556855

Procedure details

25 2-Hydroxy-5-iodobenzoic acid (184 g, 0.7 mol), isopropanol (50 ml), cone sulfuric acid (5 ml) and p-toluenesulfonic acid (10 g) in toluene (11) was refluxed using a water separator. Portions of isopropanol was added intermittently to compensate for loss of 2-propanol by dehydration. After 24 h, the solution was cooled and washed with water. The toluene was evaporated partially. Iso-octane was added, and precipitated 2-hydroxy-5-iodobenzoic acid (106 g) filtered off. The solution was taken to dryness and the residue recrystallized from methanol. Yield 64 g, (71%, corrected for recovered starting material).
Quantity
184 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[C:17]1(C)[CH:22]=CC(S(O)(=O)=O)=C[CH:18]=1>C1(C)C=CC=CC=1.CC(O)C.O>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([O:6][CH:17]([CH3:22])[CH3:18])=[O:5]

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated partially
ADDITION
Type
ADDITION
Details
Iso-octane was added
CUSTOM
Type
CUSTOM
Details
precipitated 2-hydroxy-5-iodobenzoic acid (106 g)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
Yield 64 g, (71%, corrected for recovered starting material)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=C(C(=O)OC(C)C)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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